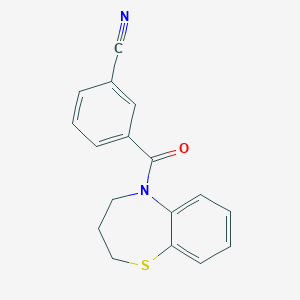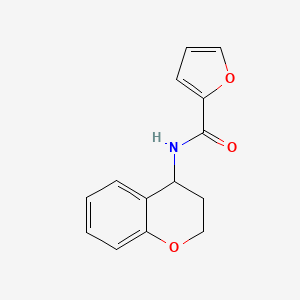
1-(Naphthalene-2-carbonylamino)cyclohexane-1-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Naphthalene-2-carbonylamino)cyclohexane-1-carboxylic acid, also known as NCCA, is a cyclic amino acid that belongs to the family of non-proteinogenic amino acids. It has been widely studied for its potential applications in the field of medicinal chemistry and drug discovery.
Wirkmechanismus
The exact mechanism of action of 1-(Naphthalene-2-carbonylamino)cyclohexane-1-carboxylic acid is not fully understood. However, it has been suggested that it may act by inhibiting certain enzymes or proteins that are involved in the development and progression of various diseases.
Biochemical and Physiological Effects
1-(Naphthalene-2-carbonylamino)cyclohexane-1-carboxylic acid has been shown to have various biochemical and physiological effects. It has been reported to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators such as prostaglandins. Moreover, it has also been shown to inhibit the growth of cancer cells by inducing apoptosis or programmed cell death.
Vorteile Und Einschränkungen Für Laborexperimente
1-(Naphthalene-2-carbonylamino)cyclohexane-1-carboxylic acid has several advantages and limitations for lab experiments. One of the main advantages is its high purity and stability, which makes it suitable for various biochemical and pharmacological assays. However, it also has some limitations such as its low solubility in aqueous solutions, which may affect its bioavailability and pharmacokinetics.
Zukünftige Richtungen
There are several future directions for the study of 1-(Naphthalene-2-carbonylamino)cyclohexane-1-carboxylic acid. One of the main areas of research is the development of novel drugs based on the structure of 1-(Naphthalene-2-carbonylamino)cyclohexane-1-carboxylic acid. Moreover, further studies are needed to elucidate the exact mechanism of action of 1-(Naphthalene-2-carbonylamino)cyclohexane-1-carboxylic acid and its potential applications in the treatment of various diseases. Additionally, the synthesis of new analogs of 1-(Naphthalene-2-carbonylamino)cyclohexane-1-carboxylic acid may lead to the discovery of more potent and selective compounds with improved pharmacological properties.
Conclusion
In conclusion, 1-(Naphthalene-2-carbonylamino)cyclohexane-1-carboxylic acid is a cyclic amino acid with potential applications in the field of medicinal chemistry and drug discovery. It has been shown to exhibit anti-inflammatory, anti-cancer, and anti-bacterial activities, and has potential applications in the treatment of neurodegenerative diseases. Further research is needed to fully understand its mechanism of action and to develop new drugs based on its structure.
Synthesemethoden
The synthesis of 1-(Naphthalene-2-carbonylamino)cyclohexane-1-carboxylic acid can be achieved through the reaction of naphthalene-2-carboxylic acid with cyclohexylamine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). The resulting product is then purified through various methods such as recrystallization or column chromatography.
Wissenschaftliche Forschungsanwendungen
1-(Naphthalene-2-carbonylamino)cyclohexane-1-carboxylic acid has been extensively studied for its potential applications in the field of medicinal chemistry. It has been shown to exhibit anti-inflammatory, anti-cancer, and anti-bacterial activities. Moreover, it has also been reported to have potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Eigenschaften
IUPAC Name |
1-(naphthalene-2-carbonylamino)cyclohexane-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO3/c20-16(19-18(17(21)22)10-4-1-5-11-18)15-9-8-13-6-2-3-7-14(13)12-15/h2-3,6-9,12H,1,4-5,10-11H2,(H,19,20)(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXKOCVHVAUFAQY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)(C(=O)O)NC(=O)C2=CC3=CC=CC=C3C=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Naphthalene-2-carbonylamino)cyclohexane-1-carboxylic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-prop-2-enyl-3-[4-[6-(prop-2-enylcarbamothioylamino)-1H-benzimidazol-2-yl]phenyl]thiourea](/img/structure/B7458103.png)



![1-methyl-3-[4-[6-(methylcarbamothioylamino)-1H-benzimidazol-2-yl]phenyl]thiourea](/img/structure/B7458133.png)
![N-(4-methylphenyl)-1-[3-(trifluoromethyl)phenyl]sulfonylpiperidine-4-carboxamide](/img/structure/B7458134.png)


![N-(4-acetamidophenyl)-2-[(3-fluoro-4-methoxyphenyl)methyl-methylamino]acetamide](/img/structure/B7458149.png)
![4-(2-{[(5-Methylthiophen-2-yl)methyl]amino}ethyl)benzenesulfonamide](/img/structure/B7458153.png)
![N-[2-(3-methylphenoxy)ethyl]-4-(2-oxo-1,3-benzoxazol-3-yl)butanamide](/img/structure/B7458158.png)

